molecular formula C37H48N4O6 B14114934 N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide

Cat. No.: B14114934
M. Wt: 644.8 g/mol
InChI Key: HECSHMHYHYDFLR-HNSIJTRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Lopinavir Metabolite M-3/M-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lopinavir Metabolite M-3/M-4 is primarily used in scientific research to study the metabolism and pharmacokinetics of Lopinavir. It is also used to investigate the efficacy and safety of Lopinavir in various biological systems. Additionally, this compound is utilized in the development of new HIV-1 protease inhibitors and other antiviral agents .

Mechanism of Action

The mechanism of action of Lopinavir Metabolite M-3/M-4 involves its interaction with the HIV-1 protease enzyme. This interaction inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The molecular targets and pathways involved in this process include the active site of the HIV-1 protease enzyme and various cellular pathways related to viral replication .

Comparison with Similar Compounds

Lopinavir Metabolite M-3/M-4 is similar to other HIV-1 protease inhibitors, such as Ritonavir and Saquinavir. it is unique in its specific interaction with the HIV-1 protease enzyme and its role as a major metabolite of Lopinavir. Other similar compounds include Indinavir, Nelfinavir, and Atazanavir, which also inhibit the HIV-1 protease enzyme but differ in their chemical structures and pharmacokinetic properties .

Properties

Molecular Formula

C37H48N4O6

Molecular Weight

644.8 g/mol

IUPAC Name

N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34?/m0/s1

InChI Key

HECSHMHYHYDFLR-HNSIJTRZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O

Origin of Product

United States

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